Spiro[3.5]nonan-7-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Spiro[3.5]nonan-7-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional molecular architectures. This evolution is driven by the pursuit of enhanced pharmacological properties, including improved target specificity, metabolic stability, and aqueous solubility.[1][2] Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds in this regard. Their inherent rigidity and unique spatial arrangement of functional groups offer novel avenues for exploring chemical space and designing next-generation therapeutics.
This technical guide provides an in-depth exploration of Spiro[3.5]nonan-7-amine, a saturated spirocyclic primary amine. While specific literature on this exact molecule is limited, this guide will leverage data from structurally related analogues and fundamental chemical principles to offer a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications, particularly in the context of G protein-coupled receptor (GPCR) modulation.
Chemical Structure and Physicochemical Properties
Spiro[3.5]nonan-7-amine is comprised of a cyclobutane ring and a cyclohexane ring fused at a single quaternary carbon. The amine functionality is located at the 7-position of the cyclohexane ring.
Table 1: Physicochemical Properties of Spiro[3.5]nonan-7-amine
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₇N | ChemScene[3] |
| Molecular Weight | 139.24 g/mol | ChemScene[3] |
| CAS Number | 1232433-32-7 | ChemScene[3] |
| Predicted XlogP | 2.1 | PubChemLite[4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | PubChemLite |
| Hydrogen Bond Donors | 1 | PubChemLite |
| Hydrogen Bond Acceptors | 1 | PubChemLite |
| Rotatable Bonds | 0 | PubChemLite |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. The hydrochloride salt is a powder. | General chemical knowledge |
Proposed Synthesis of Spiro[3.5]nonan-7-amine
A robust and logical synthetic pathway to Spiro[3.5]nonan-7-amine involves a two-step sequence commencing with the synthesis of the corresponding ketone, Spiro[3.5]nonan-7-one, followed by reductive amination.
Step 1: Synthesis of Spiro[3.5]nonan-7-one
While several routes to spiro[3.5]nonane-diones have been reported, a practical approach to the mono-ketone can be adapted from established methods for constructing spirocyclic systems.[5][6] A potential route involves the reaction of cyclobutanone with a suitable Michael acceptor derived from a cyclohexanone precursor, followed by cyclization and decarboxylation.
Step 2: Reductive Amination of Spiro[3.5]nonan-7-one
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, offering a direct and efficient method for converting ketones and aldehydes to amines.[7] This process involves the in-situ formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia source, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination of Spiro[3.5]nonan-7-one
This protocol is a generalized procedure based on established methods for the reductive amination of cyclic ketones.[8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiro[3.5]nonan-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Ammonia Source: To the stirred solution, add a source of ammonia. This can be aqueous ammonia, ammonium acetate, or ammonia gas dissolved in the reaction solvent. An excess of the ammonia source is typically used.
-
Imine Formation: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[8]
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or a dilute acid. Adjust the pH of the solution to basic (pH > 10) with an aqueous base (e.g., NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure Spiro[3.5]nonan-7-amine.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for Spiro[3.5]nonan-7-amine, the following characterization data is predicted based on the known structure and general principles of spectroscopic analysis for similar molecules.[11][12]
1H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 2.8-3.2 ppm (m, 1H): Methine proton (CH-NH₂) on the cyclohexane ring.
-
δ 1.2-2.0 ppm (m, 14H): Methylene protons of the cyclobutane and cyclohexane rings.
-
δ 1.0-1.5 ppm (br s, 2H): Amine protons (NH₂). This signal is expected to be broad and may exchange with D₂O.
13C NMR (Predicted, 101 MHz, CDCl₃):
-
δ 50-55 ppm: Methine carbon (CH-NH₂) of the cyclohexane ring.
-
δ 40-45 ppm: Spirocyclic quaternary carbon.
-
δ 20-40 ppm: Methylene carbons of the cyclobutane and cyclohexane rings.
FT-IR (Predicted, KBr):
-
3300-3400 cm⁻¹ (m, two bands): N-H stretching vibrations characteristic of a primary amine.[13][14]
-
2850-2950 cm⁻¹ (s): C-H stretching vibrations of the aliphatic rings.[15]
-
1590-1650 cm⁻¹ (m): N-H bending (scissoring) vibration of the primary amine.
-
1000-1250 cm⁻¹ (m): C-N stretching vibration.[13]
Mass Spectrometry (Predicted, EI):
-
M⁺ at m/z = 139: The molecular ion peak is expected, and in accordance with the nitrogen rule, it will have an odd mass-to-charge ratio.[16][17]
-
Base Peak: The base peak is likely to result from α-cleavage, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen.
-
Other Fragments: Complex fragmentation patterns arising from the cleavage of the spirocyclic ring system are also anticipated.[16]
Applications in Drug Discovery: A Focus on GPR119 Agonism
The spiro[3.5]nonane scaffold is of significant interest in drug discovery, with a notable application being the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1][2][18] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2]
Several studies have reported the design and synthesis of potent and selective GPR119 agonists based on the 7-azaspiro[3.5]nonane framework, a close structural analogue of Spiro[3.5]nonan-7-amine.[2][19] In these molecules, the spirocyclic core serves as a rigid scaffold to orient key pharmacophoric elements for optimal interaction with the receptor. Structure-activity relationship (SAR) studies have demonstrated that modifications to substituents on the spirocyclic amine can significantly impact agonist potency and pharmacokinetic properties.[2][20]
The primary amine of Spiro[3.5]nonan-7-amine represents a key vector for chemical modification. It can serve as a versatile synthetic handle for the introduction of various substituents to explore the SAR of this scaffold and optimize its biological activity. The inherent three-dimensionality of the spiro[3.5]nonane core is expected to confer favorable properties, such as improved ligand efficiency and reduced off-target effects, compared to more flexible or planar scaffolds.
Conclusion
Spiro[3.5]nonan-7-amine is a compelling, yet under-explored, chemical entity with significant potential in the field of drug discovery. Its rigid, three-dimensional structure is characteristic of a modern molecular scaffold designed to overcome the limitations of traditional flat aromatic compounds. While direct experimental data for this specific molecule is sparse, this technical guide has provided a comprehensive overview based on analogous structures and established chemical principles. The proposed synthetic route via reductive amination of Spiro[3.5]nonan-7-one offers a practical approach to its synthesis. The potential for this and related spiro[3.5]nonane derivatives to act as modulators of important biological targets, such as GPR119, underscores the importance of further investigation into this promising class of compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the unique properties of the spiro[3.5]nonane scaffold for the creation of novel therapeutics.
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